

An In-depth Technical Guide to the Structural Analysis of Trimethylolpropane Monoallyl Ether

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Compound of Interest

Compound Name: *Trimethylolpropane monoallyl ether*

Cat. No.: *B1585248*

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Introduction

Trimethylolpropane monoallyl ether (TMPME) is a versatile chemical intermediate recognized for its unique molecular structure, which imparts dual functionality. Chemically known as 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, TMPME possesses two primary hydroxyl groups and one allyl ether group.^[1] This configuration makes it a valuable monomer and crosslinking agent in the synthesis of a wide array of polymers, including polyesters, polyurethanes, and acrylic resins.^{[1][2]} Its applications span from the coatings industry, particularly in automotive finishes, to the development of advanced materials like biodegradable polymers and organosilicon networks.^{[1][3]} For researchers in materials science and drug development, a thorough understanding of its structural characteristics is paramount for leveraging its reactivity in creating novel materials for applications such as controlled drug release and biocompatible devices.^{[1][4]}

Physicochemical and Structural Properties

The distinct physical and chemical properties of TMPME are central to its utility in various industrial and research applications.^[1] These properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol	[5][6]
Synonyms	2-(Allyloxymethyl)-2-ethyl-1,3-propanediol	[7]
CAS Number	682-11-1	[1][7]
Molecular Formula	C ₉ H ₁₈ O ₃	[1][5]
Molecular Weight	174.24 g/mol	[1][5]
Appearance	Clear, colorless to pale yellow viscous liquid	[1][6][8]
Boiling Point	160 °C at 33 mmHg	[4][6][7]
Density	1.01 g/mL at 25 °C	[4][7]
Refractive Index (n _{20/D})	1.467	[4][7]
Viscosity	170 mPas at 20°C	[3]
Hydroxyl Number	~640 mg KOH/g	[3]
Water Content	≤ 0.05%	[3]
SMILES	CCC(CO)(CO)COCC=C	[5][7]
InChI Key	LZDXRPVSAKWYDH-UHFFFAOYSA-N	[1][5][7]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of TMPME and ensuring its purity.[1]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary technique for identifying the key functional groups within the TMPME molecule. The spectrum exhibits characteristic absorption bands that validate its

structure.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3400 (broad)	O-H Stretching	Hydroxyl (-OH)
~2870-2960	C-H Stretching	Alkyl (CH ₂ , CH ₃)
~1645	C=C Stretching	Alkene (Allyl)
~1100	C-O-C Stretching	Ether Linkage
~1040	C-O Stretching	Primary Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively. While specific spectral data is not provided in the search results, a theoretical analysis based on the known structure can be described.

- ¹H NMR: The spectrum would show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the two primary hydroxyl groups (a broad singlet), the methylene protons adjacent to the hydroxyl and ether linkages, and the protons of the allyl group (signals in the vinyl region and a doublet for the -O-CH₂- group).
- ¹³C NMR: The spectrum would display nine unique carbon signals, confirming the presence of all carbon atoms in their distinct chemical environments, including the alkene carbons of the allyl group, the carbons of the ethyl group, the quaternary carbon, and the various methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of TMPME, which should correspond to its molecular formula (C₉H₁₈O₃) at approximately 174.24 g/mol [\[1\]](#) When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for separating and identifying any impurities, such as unreacted trimethylolpropane or the corresponding di- and triallyl ethers, thereby providing quantitative data on product purity.[\[1\]](#)

Synthesis and Purity Analysis

The most common and industrially significant method for synthesizing TMPME is a variant of the Williamson ether synthesis.^[1] This process involves the reaction of a trimethylolpropane alkali metal salt with an allyl halide.^[1]

Experimental Protocol: Williamson Ether Synthesis of TMPME

This protocol is a representative procedure based on methods described for the synthesis of TMPME and related allyl ethers.^{[1][9][10]}

- **Reactant Preparation:** In a reaction vessel equipped with a stirrer, thermometer, and azeotropic distillation setup, add trimethylolpropane (TMP), an alkali metal hydroxide (e.g., solid NaOH), and a suitable solvent such as butyl ether or dioxane.^{[9][10]} A phase-transfer catalyst like PEG-6000 may also be added to improve reaction efficiency.^[9]
- **Formation of Alkoxide:** Heat the mixture to reflux (approx. 93-105°C) to remove water via azeotropic distillation, forming the trimethylolpropane alkali metal salt in situ.^{[1][10]}
- **Etherification:** Cool the reaction mixture to a temperature between 45-70°C.^{[1][10]} Begin the dropwise addition of allyl chloride under constant stirring. The reaction is exothermic and the temperature should be carefully controlled.
- **Reaction Completion and Quenching:** After the addition is complete, maintain the reaction temperature and stirring for several hours to ensure the etherification is complete.^[10] Cool the mixture to room temperature and quench the reaction by adding water to dissolve the resulting alkali metal salt.
- **Work-up and Purification:** Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water to achieve a neutral pH, and dried. The solvent is then removed by distillation.
- **Final Purification:** The crude product is purified by vacuum distillation, collecting the fraction corresponding to TMPME (e.g., 152-157°C at 40 mmHg, as seen for the diallyl ether).^[10]

Product Purity Specifications

Commercial-grade TMPME is characterized by a high monoallyl ether content. The typical purity specifications are outlined below.

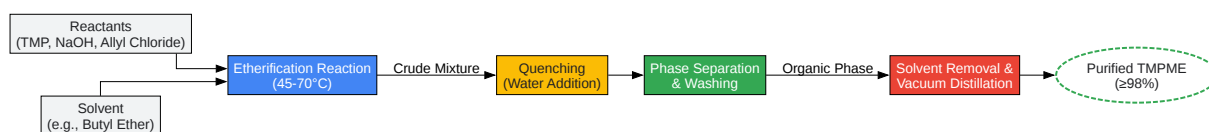
Component	Specification (%)	Analytical Method
Trimethylolpropane Monoallyl Ether	≥ 98.0	GC (e.g., PO 114-3)
Trimethylolpropane Diallyl Ether	≤ 1.0	GC (e.g., PO 114-3)
Trimethylolpropane Triallyl Ether	≤ 0.1	GC (e.g., PO 114-3)
Unreacted Trimethylolpropane (TMP)	≤ 1.0	GC (e.g., PO 114-3)

(Data sourced from a typical technical data sheet)[3]

Visualized Workflows and Reactivity

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of **Trimethylolpropane Monoallyl Ether**.

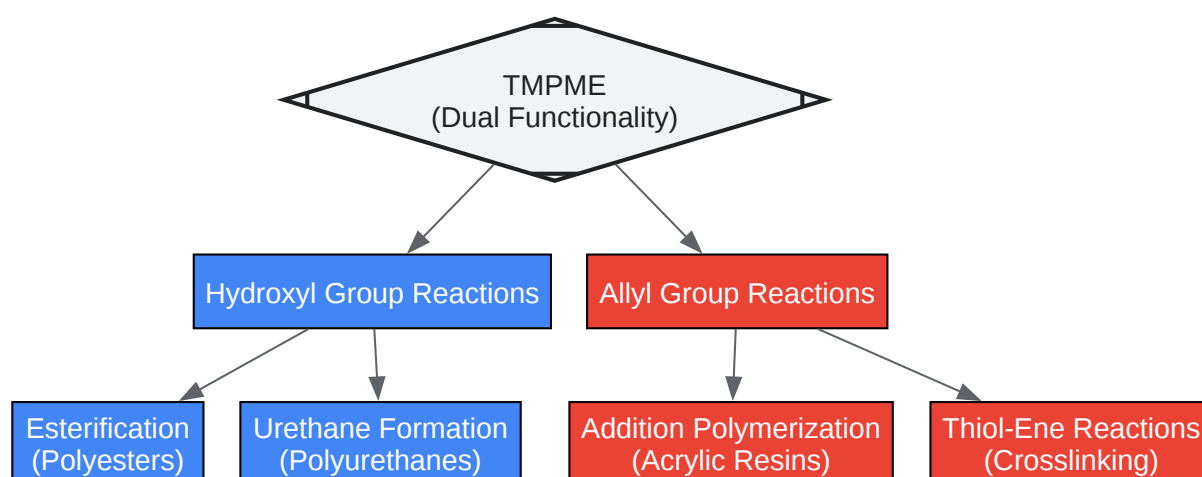


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Caption: General workflow for the synthesis and purification of TMPME.

Chemical Reactivity Pathways

TMPME's dual functionality allows it to participate in distinct chemical reactions via its hydroxyl and allyl groups, making it a highly versatile building block.



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Caption: Dual reactivity pathways of TMPME via its hydroxyl and allyl functional groups.

Applications in Drug Development and Research

The unique structure of TMPME makes it a candidate for specialized applications in the biomedical and pharmaceutical fields.

- **Biodegradable Polymers:** TMPME can be incorporated into aliphatic polycarbonates, which are an important class of biodegradable polymers.[4] These materials are used in applications such as absorbable surgical sutures, tissue regeneration scaffolds, and controlled drug release systems.[4] The degradation of these polymers yields non-toxic diols, which is an advantage over acidic byproducts from other polymers like PLA and PGA.[4]
- **Pharmaceutical Intermediate:** It is used as a reactant in the synthesis of various pharmaceutical compounds.[6] Reports suggest its utility in the development of drugs for

treating cancer and cardiovascular disorders.[6]

- Hydrogels and Biocompatible Materials: The hydroxyl groups allow for the formation of hydrolyzable ester linkages, while the allyl group provides a site for crosslinking.[1] This dual reactivity enables the tailoring of mechanical properties and degradation rates, which is crucial for creating biocompatible hydrogels and materials for medical devices.[1]

Conclusion

Trimethylolpropane monoallyl ether is a multifunctional monomer whose structural characteristics have been well-defined through a combination of spectroscopic analysis and chemical synthesis. Its two primary hydroxyl groups and single allyl ether moiety provide distinct reactive sites, enabling the creation of complex polymer architectures. For researchers and drug development professionals, TMPME offers significant potential as a building block for advanced materials, including biodegradable polymers for drug delivery systems and novel pharmaceutical intermediates. A comprehensive structural analysis is the foundation for harnessing its full potential in these demanding applications.

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